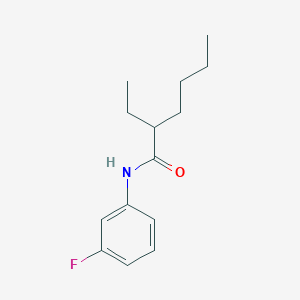
2-ethyl-N-(3-fluorophenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(3-fluorophenyl)hexanamide is an organic compound with the molecular formula C14H20FNO. It is a member of the hexanamide family, characterized by the presence of a hexanamide backbone with an ethyl group at the second position and a fluorophenyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(3-fluorophenyl)hexanamide typically involves the reaction of 3-fluoroaniline with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(3-fluorophenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(3-fluorophenyl)hexanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial activity. Further research is needed to elucidate the precise molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-N-(2-methoxyphenyl)hexanamide: Similar structure but with a methoxy group instead of a fluorine atom.
2-ethyl-N-(4-fluorophenyl)hexanamide: Similar structure but with the fluorine atom at the para position instead of the meta position.
Uniqueness
2-ethyl-N-(3-fluorophenyl)hexanamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different pharmacological properties compared to its analogs .
Properties
Molecular Formula |
C14H20FNO |
|---|---|
Molecular Weight |
237.31 g/mol |
IUPAC Name |
2-ethyl-N-(3-fluorophenyl)hexanamide |
InChI |
InChI=1S/C14H20FNO/c1-3-5-7-11(4-2)14(17)16-13-9-6-8-12(15)10-13/h6,8-11H,3-5,7H2,1-2H3,(H,16,17) |
InChI Key |
GXVIBTMJJBMWBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-methoxyethyl)sulfanyl]-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}benzamide](/img/structure/B11180062.png)
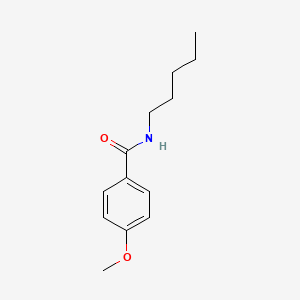
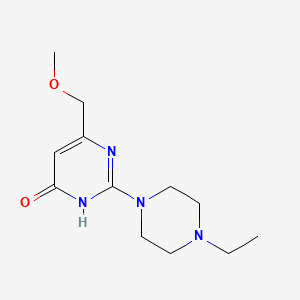
![3'-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11180068.png)
![ethyl 2-amino-8'-ethyl-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B11180074.png)
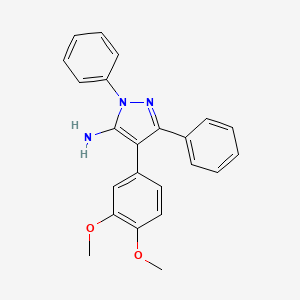
![(2-bromophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11180083.png)
![4-[(2,3-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11180092.png)
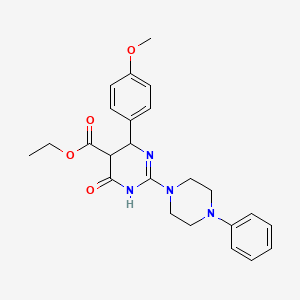
![Acetic acid, 2-[3-oxo-1H-imidazo[1,2-a][1,3]benzimidazol-2(3H)-yliden]-, methyl ester](/img/structure/B11180109.png)
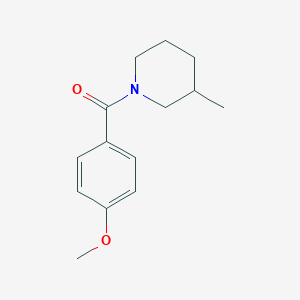
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperidine-1-carbodithioate](/img/structure/B11180128.png)
![[7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-methylpiperazino)methanone](/img/structure/B11180129.png)
